Methyl 5-acetamido-2-chloro-4-methoxybenzoate
Overview
Description
Methyl 5-acetamido-2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C11H12ClNO4 . It is a derivative of benzoic acid and is characterized by the presence of acetamido, chloro, and methoxy functional groups. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate typically involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate. The process includes dissolving Methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF) and adding N-chlorosuccinimide. The reaction mixture is then subjected to heat insulation to obtain the crude product .
Industrial Production Methods
In industrial settings, the continuous use of DMF as a reaction solvent is preferred due to its ability to improve yield and reduce solvent waste. This method is advantageous as it is cost-effective, safe, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 5-acetamido-2-chloro-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those targeting neurological pathways.
Industry: The compound is employed in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Methyl 4-acetamido-2-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
Methyl 5-acetamido-2-chloro-4-methoxybenzoate is unique due to its specific substitution pattern on the benzoic acid ring. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 5-acetamido-2-chloro-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGPZSQIMONTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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